![molecular formula C21H24ClN3O5S B12466059 4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)
4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide core, a methoxyethyl carbamoyl group, and a pyrrolidinylsulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an amine derivative.
Introduction of the Methoxyethyl Carbamoyl Group:
Attachment of the Pyrrolidinylsulfonyl Group: The final step involves the sulfonylation of the benzamide core with pyrrolidine sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2-methoxyethyl)benzamide
- 3-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-methoxyethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H24ClN3O5S |
|---|---|
Peso molecular |
466.0 g/mol |
Nombre IUPAC |
4-chloro-N-[2-(2-methoxyethylcarbamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H24ClN3O5S/c1-30-13-10-23-21(27)16-6-2-3-7-18(16)24-20(26)15-8-9-17(22)19(14-15)31(28,29)25-11-4-5-12-25/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,23,27)(H,24,26) |
Clave InChI |
RXNVQYWEUXWWHE-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12465994.png)
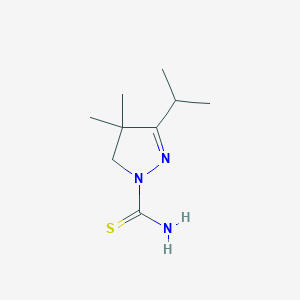
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)
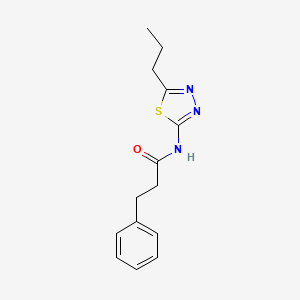
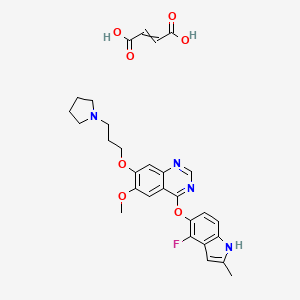
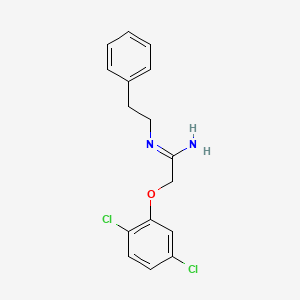
![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
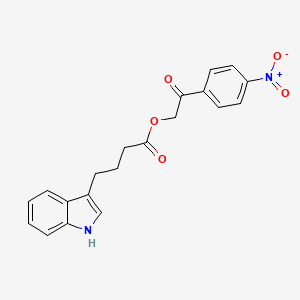
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
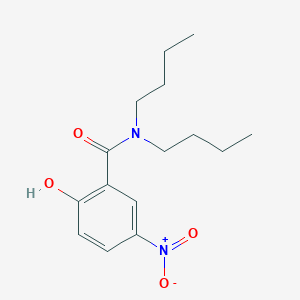
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
